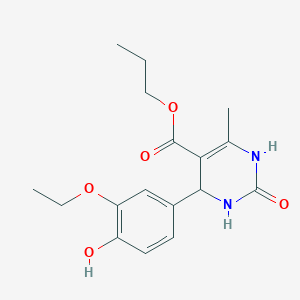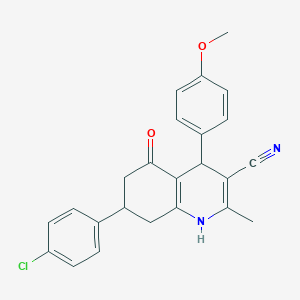![molecular formula C30H24N2O3 B15040456 3-tert-butyl-7-(phenylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15040456.png)
3-tert-butyl-7-(phenylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-TERT-BUTYL-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of multiple functional groups, including tert-butyl, phenylamino, and oxapentaphene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 7-R-3-TERT-BUTYL-4-OXOPYRAZOLO[5,1-C][1,2,4]TRIAZINES, followed by electrophilic halogenation and cycloaddition reactions . The reaction conditions often require specific reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sodium azide for diazotization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using HNO3/H2SO4.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-TERT-BUTYL-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to GABA(A) receptors and modulate their activity, affecting neurotransmission and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
- 3-TERT-BUTYL-7-TRIFLUOROMETHYL-1,4-DIHYDRO-1-PHENYL-1,2,4-BENZOTRIAZIN-4-YL
- 3-TERT-BUTYL-7,8-NITRO(DINITRO)PYRAZOLO-[5,1-C][1,2,4]TRIAZIN-4(6H)-ONES
- 3-TERT-BUTYL-7,7-DIMETHYL-1-PHENYL-5,6,7,8-TETRAHYDROIMIDAZO[3,4-B]QUINOLIN-5-ONE
Uniqueness
3-TERT-BUTYL-7-(PHENYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H24N2O3 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
7-anilino-3-tert-butyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C30H24N2O3/c1-30(2,3)17-13-14-21-23(15-17)35-24-16-22(31-18-9-5-4-6-10-18)25-26(27(24)32-21)29(34)20-12-8-7-11-19(20)28(25)33/h4-16,31-32H,1-3H3 |
InChI Key |
JIFDCIJITNUFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B15040382.png)

![ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B15040388.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15040408.png)
![4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B15040415.png)

![2,4-di(morpholin-4-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B15040430.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15040438.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B15040444.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B15040454.png)
![4-{3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one](/img/structure/B15040466.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B15040468.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15040472.png)
![(3,5-Dimethoxyphenyl)(3-mesityl-9H-[1,2,3,5]oxatriazolo[3,2-A][1,2,3]benzotriazol-9-YL)methanone](/img/structure/B15040478.png)
